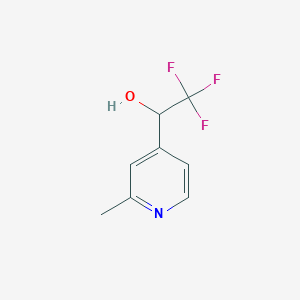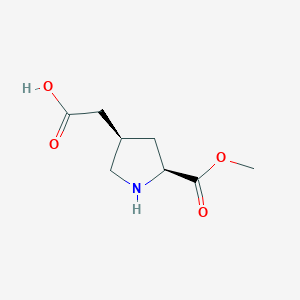
2,2,2-Trifluoro-1-(2-methylpyridin-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(2-methylpyridin-4-yl)ethanol is an organic compound characterized by the presence of a trifluoromethyl group and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-methylpyridin-4-yl)ethanol typically involves the reaction of 2-methyl-4-pyridinecarboxaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through distillation or recrystallization to achieve the required purity levels for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-(2-methylpyridin-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(2-methylpyridin-4-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,2,2-Trifluoro-1-(2-methylpyridin-4-yl)ethanol exerts its effects involves interactions with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for its target.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoro-1-(2-methylpyridin-4-yl)ethanone
- 2,2,2-Trifluoro-1-(2-methylpyridin-4-yl)ethanamine
- 2,2,2-Trifluoro-N-(2-methylpyridin-4-yl)acetamide
Uniqueness
2,2,2-Trifluoro-1-(2-methylpyridin-4-yl)ethanol is unique due to its specific combination of a trifluoromethyl group and a pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C8H8F3NO |
|---|---|
Peso molecular |
191.15 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(2-methylpyridin-4-yl)ethanol |
InChI |
InChI=1S/C8H8F3NO/c1-5-4-6(2-3-12-5)7(13)8(9,10)11/h2-4,7,13H,1H3 |
Clave InChI |
OCYNKRWIHMWJDD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=C1)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 3-bromo-4-(tricyclo[3.3.1.13,7]dec-1-ylmethoxy)-](/img/structure/B12960527.png)
![N-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine](/img/structure/B12960532.png)


![Rel-(3R,3aR,6aS)-3-aminotetrahydro-1H-furo[3,4-b]pyrrol-2(3H)-one hydrochloride](/img/structure/B12960538.png)
![(3AS,4S,6S,7aR)-2-((S)-1-chloro-2-phenylethyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12960539.png)

![(6E)-21-Fluoro-2,3,8,9,10,11-hexahydro-9,9-dimethyl-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12960548.png)




![Perchlorothieno[3,2-d]pyrimidine](/img/structure/B12960583.png)

